![molecular formula C16H12F2N2O3S B2878682 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868368-65-4](/img/structure/B2878682.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

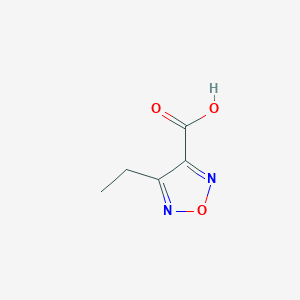

Synthesis Analysis

The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Molecular Structure and Synthesis

- N-Benzothiazole derivatives have been synthesized and characterized, emphasizing their potential for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).

- Novel families of difluorobenzamides have been developed with antibacterial properties, specifically targeting bacterial cell division (V. Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).

Chemical Properties and Reactions

- Studies have focused on understanding the intermolecular interactions and molecular structure of benzamide derivatives, providing insights into the influence of dimerization and crystal packing on molecular geometry (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).

- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in chemical synthesis, demonstrating its utility in organic chemistry (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

Optoelectronic and Photovoltaic Properties

- Thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism have been synthesized, highlighting their potential for multifunctional optoelectronic applications (A. Woodward, Justin M Kolesar, S. R. Hall, Nemah-Allah Saleh, Daniel S Jones, M. Walter, 2017).

- The impact of substituents on physical and photovoltaic properties of thiadiazole-based polymers has been explored, demonstrating their effectiveness in solar cells (Yan Wang, Xin Xin, Yong Lu, Ting Xiao, Xiaofeng Xu, N. Zhao, Xiao Hu, B. Ong, S. Ng, 2013).

Pharmacological and Biological Applications

- Thiazolide compounds have been studied for their antimicrobial and antitumor properties, showcasing their potential in cancer treatment (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).

- The cellular proliferation in tumors has been assessed using PET imaging, indicating the potential of certain benzamide derivatives as markers for tumor proliferation (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).

作用機序

特性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRFHUWLYACPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2878600.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2878601.png)

![{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B2878603.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2878606.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2878611.png)

![3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide](/img/structure/B2878613.png)

![N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2878614.png)

![2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione](/img/structure/B2878620.png)